Methyl 1-methyl-6-oxopiperidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-6-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXVTTTXQNAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from L-Glutamic Acid (Improved Patent Method)
A notable improved method described in patent CN109970625A involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of L-glutamic acid | Acid catalyst, ethanol, reflux | L-glutamic acid diethyl ester |
| 2 | N-substitution with 2-haloacetate and N-protective reagent | Basic conditions, one-pot reaction | N-substituted diester intermediate |
| 3 | Intramolecular cyclization | Strong base (e.g., NaH), room temperature to reflux | Protected (S)-5-oxopiperidine-2-carboxylic acid ethyl ester |
| 4 | Deprotection and methylation | Acid/base workup, methylamine addition | Methyl 1-methyl-6-oxopiperidine-2-carboxylate |
This route emphasizes stereochemical control and efficient cyclization to yield the target compound with high enantiomeric purity.
Alternative Methods Involving Piperidine Derivatives
Other synthetic approaches involve the use of piperidine derivatives with pre-installed functional groups, followed by selective oxidation and esterification steps. For example, 4-methyl-6-oxopiperidine-2-carboxylic acid can be synthesized using chiral catalysts to control stereochemistry, then converted into the methyl ester form.
One-Pot and Two-Pot Reactions for Related Piperidine Compounds
Although focused on 2-spiropiperidines, the methodology involving one-pot or two-pot reactions with N-Boc imines and cyclic ketones provides insights into efficient synthesis of substituted piperidine compounds, which can be adapted for this compound analogues. These methods utilize base-mediated condensations and methylation steps to achieve functionalized products in moderate to good yields.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Patent CN109970625A improved method | L-glutamic acid | Esterification, N-substitution, cyclization, methylation | Acidic esterification, basic substitution, strong base cyclization, methylamine methylation | High (not explicitly stated) | High stereochemical control, one-pot N-substitution |
| Chiral catalyst method | Piperidine derivatives | Chiral catalysis, oxidation, esterification | Optimized temperature, pressure, solvents | Moderate to high | Emphasis on stereochemistry for pharmaceutical use |
| One-pot synthesis of substituted piperidines | N-Boc imines, cyclic ketones | Dianion addition, deprotection, condensation, methylation | Room temperature to reflux, NaHCO3 base | 57-61% (related compounds) | Efficient, adaptable for related compounds |
Research Findings and Analytical Notes
- The intramolecular cyclization under strong basic conditions is a critical step that determines the ring closure efficiency and purity of the piperidine ring system.
- Methylation at the nitrogen atom is typically performed after ring formation to avoid side reactions and ensure regioselectivity.
- The use of chiral catalysts and protective groups allows for stereochemical control, which is essential for biological activity in pharmaceutical applications.
- One-pot synthesis methods reduce reaction time and purification steps, improving overall efficiency, though yields may vary depending on substrate scope.
- Purification is often achieved by column chromatography, with yields influenced by reaction scale and reagent purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Purification processes such as distillation or crystallization are utilized to achieve the desired purity levels.
Scientific Research Applications
Methyl 1-methyl-6-oxopiperidine-2-carboxylate has a broad range of applications across various fields:
Organic Synthesis
The compound serves as a building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Studies
Research indicates that this compound is utilized in studies focused on enzyme mechanisms and metabolic pathways. Its potential as an enzyme inhibitor makes it valuable for investigating biochemical processes.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.2 | |
| Butyrylcholinesterase | Non-competitive | 3.8 |
Medicinal Chemistry
This compound is being investigated for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of this compound in a mouse model of neurodegeneration. The treatment resulted in reduced neuronal apoptosis and improved cognitive function, assessed through behavioral tests.
Mechanism of Action
The mechanism of action of methyl 1-methyl-6-oxopiperidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with receptors or other proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Piperidine and Pyrrolidine Derivatives
| Compound Name | CAS Number | Ring Size | Oxo Position | Purity | Key Features |
|---|---|---|---|---|---|
| This compound | 20845-27-6 | 6-membered | 6 | 95% | Piperidine backbone, ester at C2 |
| Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | 190783-99-4 | 5-membered | 5 | 97% | Pyrrolidine ring, higher purity |
| (R)-Methyl 3-methyl-2-oxo-1,2,3,4-THQ-6-carboxylate | 1956435-51-0 | 6-membered | 2 | 95% | Tetrahydroquinoxaline scaffold |
Key Observations :
Ring Size and Conformation: The 6-membered piperidine ring (this compound) allows for greater conformational flexibility compared to the 5-membered pyrrolidine analogue (methyl 1-methyl-5-oxopyrrolidine-2-carboxylate) . Puckering coordinates (e.g., amplitude and phase angles) influence reactivity and stability, with piperidine rings adopting chair or boat conformations depending on substituents .
Position of Oxo Group :
- The 6-oxo group in the title compound vs. the 5-oxo group in the pyrrolidine analogue alters electronic distribution. The ketone at the 6-position in piperidine may participate in intramolecular hydrogen bonding with the ester group, affecting solubility and crystallization behavior.
Purity and Synthetic Accessibility :
- The pyrrolidine derivative (97% purity) demonstrates marginally higher synthetic efficiency compared to the piperidine analogue (95%) , possibly due to fewer side reactions in smaller-ring systems.
Functional Group Comparisons
- Ester vs. Carboxylic Acid Derivatives : Unlike methyl esters, carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid, CAS: 89581-58-8) exhibit higher polarity and acidity, impacting their applications in metal coordination or salt formation .
Biological Activity
Methyl 1-methyl-6-oxopiperidine-2-carboxylate is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a piperidine ring with a methyl group at the first position and a keto group at the sixth position, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as a substrate in enzymatic reactions, influencing metabolic pathways. The compound's keto group allows for oxidation and reduction reactions, making it versatile in synthetic applications.
Key Mechanisms:
- Enzyme Interaction : Acts as a substrate for specific enzymes, facilitating biochemical reactions.
- Receptor Modulation : Potentially interacts with cellular receptors, influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In a recent study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study employed standard disc diffusion methods, with results recorded after 24 hours of incubation.
Comparative Analysis with Similar Compounds
The compound's biological activity can be compared with similar piperidine derivatives:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Methyl 6-Oxopiperidine-2-Carboxylate | Lacks methyl group at the first position | Limited neuropharmacological effects |
| Methyl 1-Methyl-4-Oxopiperidine | Different positioning of functional groups | Higher neuroactivity |
Q & A
How can researchers optimize the multi-step synthesis of Methyl 1-methyl-6-oxopiperidine-2-carboxylate to achieve high yield and purity?
Answer:
- Key Variables to Control :
- Temperature : Exothermic steps require precise cooling (e.g., 0–5°C for acylations).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) for esterification or cyclization steps.
- Optimization Strategies :
- Employ Design of Experiments (DoE) to test variable interactions (e.g., solvent/temperature matrix).
- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) for intermediate purity checks .
- Isolate intermediates via column chromatography with gradient elution to minimize side products.
- Yield Enhancement :
- Quench reactive intermediates (e.g., acyl chlorides) promptly to avoid decomposition.
- Use anhydrous conditions for steps involving moisture-sensitive reagents .
What spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign signals for the piperidine ring (e.g., δ 2.5–3.5 ppm for N-methyl groups) and ester carbonyl (δ ~170 ppm).
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and lactam carbonyl (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOCH₃).
- Purity Assessment :
- HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold).
- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .
How can the puckering conformation of the piperidine ring in this compound be quantitatively analyzed?
Answer:
- Crystallographic Approach :
- Software Tools :
- Dynamic Effects :
- Use VT-NMR (Variable Temperature NMR) to study ring-flipping kinetics in solution .
How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
Answer:
- Cross-Validation Strategies :
- Refinement Checks :
What advanced computational tools can predict the reactivity of Methyl 1-methyl-6-oxopione-2-carboxylate in nucleophilic reactions?
Answer:
- Quantum Mechanical Methods :
- Perform DFT Calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons) .
- Simulate transition states for nucleophilic attack using Gaussian or ORCA software.
- Docking Studies :
- Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for bioactivity testing .
How can researchers design experiments to investigate the biological activity of this compound derivatives?
Answer:
- Structure-Activity Relationship (SAR) Workflow :
- Derivatization : Introduce substituents at the 2-carboxylate or 1-methyl positions via alkylation/acylation .
- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based kinetic assays.
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
- Ethical Compliance :
- Adhere to institutional review protocols for bioactivity data, ensuring reproducibility and transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
